N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
CAS No.:
Cat. No.: VC16353913
Molecular Formula: C23H20FNO3S
Molecular Weight: 409.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H20FNO3S |
|---|---|
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | N-[(3-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
| Standard InChI | InChI=1S/C23H20FNO3S/c24-19-9-4-6-17(14-19)15-25(16-20-10-5-11-27-20)23(26)21-22(29-13-12-28-21)18-7-2-1-3-8-18/h1-11,14H,12-13,15-16H2 |
| Standard InChI Key | XLSQEZWWBRKIAN-UHFFFAOYSA-N |
| Canonical SMILES | C1CSC(=C(O1)C(=O)N(CC2=CC(=CC=C2)F)CC3=CC=CO3)C4=CC=CC=C4 |
Introduction
N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a synthetic organic compound with a complex molecular structure. It belongs to the class of heterocyclic compounds containing a 1,4-oxathiine ring, which is fused with other functional groups like phenyl and fluorobenzyl moieties. Such compounds are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, or anticancer properties.
Synthesis
The synthesis of N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step reactions:
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Formation of the Oxathiine Ring: The oxathiine core is synthesized through cyclization reactions involving sulfur-containing precursors.
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Introduction of Substituents:
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The fluorobenzyl group is added via nucleophilic substitution.
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The furan-2-ylmethyl group is incorporated using alkylation methods.
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The phenyl group is introduced through electrophilic aromatic substitution.
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Amidation: The carboxamide functionality is achieved through reaction with amines or acyl chlorides.
These steps require careful control of reaction conditions to ensure high yield and purity.
Analytical Characterization
To confirm its structure and purity, the compound can be analyzed using:
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Nuclear Magnetic Resonance (NMR):
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NMR and NMR provide detailed information about hydrogen and carbon environments in the molecule.
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Mass Spectrometry (MS):
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Determines molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Identifies functional groups through characteristic absorption peaks.
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X-ray Crystallography:
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Confirms the three-dimensional structure and bond angles.
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Potential Applications
Based on its structure, N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has potential applications in:
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Pharmaceutical Research:
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As a lead compound for developing drugs targeting bacterial infections or inflammatory diseases.
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Material Science:
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Its heterocyclic framework may find use in designing functional materials with electronic properties.
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Research Outlook
Future research should focus on:
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Biological Screening:
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Evaluating antimicrobial, anti-inflammatory, and anticancer activities through experimental assays.
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Structure–Activity Relationship (SAR) Studies:
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Modifying substituents to optimize biological activity while minimizing toxicity.
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Toxicological Assessment:
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Determining its safety profile in animal models.
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Computational Studies:
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Molecular docking and dynamics simulations to predict interactions with biological targets.
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This compound represents a promising scaffold for drug discovery due to its diverse functional groups and potential biological activities. Further studies will help unlock its full therapeutic potential while addressing any limitations related to synthesis or efficacy.
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